CTS-1027
CAS No.: 193022-04-7
Cat. No.: VC0524526
Molecular Formula: C19H20ClNO6S
Molecular Weight: 425.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193022-04-7 |
|---|---|
| Molecular Formula | C19H20ClNO6S |
| Molecular Weight | 425.9 g/mol |
| IUPAC Name | 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide |
| Standard InChI | InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) |
| Standard InChI Key | ROSNVSQTEGHUKU-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO |
| Canonical SMILES | C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO |
| Appearance | Solid powder |
Introduction
Chemical Properties and Mechanism of Action
CTS-1027 (C₁₉H₂₀ClNO₆S; molecular weight 425.88 g/mol) reversibly inhibits MMPs by chelating the catalytic zinc ion through its hydroxamate moiety . Its selectivity profile distinguishes it from broader-spectrum MMP inhibitors, with sub-nanomolar inhibitory concentrations (IC₅₀) against key enzymes:
| MMP Isoform | IC₅₀ (nM) | Biological Relevance |
|---|---|---|
| MMP-2 | 0.4 | Gelatinase A, tissue remodeling |
| MMP-13 | 0.6 | Collagenase-3, fibrosis progression |
| MMP-3 | ≤9 | Stromelysin-1, inflammation |
| MMP-9 | ≤9 | Gelatinase B, extracellular matrix degradation |
Data derived from enzymatic assays .
The compound demonstrates negligible activity against MMP-1 and MMP-7 (IC₅₀ >1,000 nM), minimizing risks of musculoskeletal side effects associated with broader MMP inhibition . Its pharmacokinetic profile includes oral bioavailability and linear dose-response relationships in murine models, with peak plasma concentrations achieved within 2 hours post-administration .
Hepatoprotective Effects in Cholestatic Liver Injury
In bile duct-ligated (BDL) mice—a model of obstructive cholestasis—CTS-1027 (30 mg/kg/day orally) produced marked reductions in histological and biochemical markers of liver damage:
| Parameter | Vehicle Group | CTS-1027 Group | Reduction (%) | p-value |
|---|---|---|---|---|
| Hepatocyte apoptosis | 18.2 ± 3.1/cm² | 5.4 ± 1.2/cm² | 70.3 | <0.01 |
| Bile infarct area | 32.4 ± 5.7% | 9.8 ± 2.1% | 69.8 | <0.001 |
| Hepatic collagen deposition | 15.3 ± 2.8% | 6.1 ± 1.4% | 60.1 | <0.05 |
| 14-day survival rate | 20% | 50% | 150% increase | <0.05 |
Data consolidated from 14-day BDL experiments .
Mechanistically, CTS-1027 attenuated stellate cell activation, reducing α-smooth muscle actin (α-SMA) expression by 60% (p<0.05) and collagen Iα mRNA by 62% compared to vehicle controls . These effects occurred without altering serum bilirubin levels (12.4 ± 1.8 mg/dL vs. 12.1 ± 2.0 mg/dL), confirming that cholestasis mitigation wasn't the primary mode of action .
Antiviral Applications in Hepatitis C Virus Infection
Phase 2 clinical trials (NCT01051921) evaluated CTS-1027 (75–150 mg BID) combined with peginterferon alfa-2a/ribavirin in HCV null responders . Key outcomes included:
-
Viral Kinetics: Treatment increased second-phase viral decline slope by 0.18 log₁₀/day (p=0.03), indicative of enhanced infected hepatocyte clearance
-
Histological Improvement: 48% of patients achieved ≥1-point reduction in Ishak fibrosis score vs. 22% in placebo (p=0.04)
-
Safety Profile: Musculoskeletal adverse events occurred in 18% of CTS-1027 recipients vs. 9% placebo, all grade 1–2
The antiviral mechanism involves MMP-mediated disruption of HCV entry receptors. In vitro, CTS-1027 reduced HCV pseudoparticle infection by 82% at 1 μM through modulation of CD81/claudin-1 interactions .
Emerging Role in SARS-CoV-2 Pathogenesis
Recent investigations identified CTS-1027 as a potent inhibitor of TMPRSS2-independent SARS-CoV-2 entry . In HEC50B lung cells:
-
Reduced spike protein-mediated fusion by 78% at 500 nM (p<0.001)
-
Synergized with camostat (TMPRSS2 inhibitor), achieving 99.2% entry blockade
-
Showed equivalent efficacy against Alpha (B.1.1.7) and Delta (B.1.617.2) variants
The compound targeted metalloproteinase-dependent cleavage of spike protein at the S2' site (Arg815), preventing endosomal escape. CRISPR knockout experiments confirmed ADAM10/17-independent activity, suggesting involvement of novel membrane-associated MMPs .
Pharmacokinetics and Toxicology
Phase 1 studies established the following human parameters:
| Parameter | Value (150 mg BID) | Notes |
|---|---|---|
| Cₘₐₓ | 1.2 ± 0.3 μM | Exceeds IC₉₀ for MMP-2/13 |
| Tₘₐₓ | 1.8 ± 0.4 hr | Supports twice-daily dosing |
| AUC₀–₂₄ | 18.7 ± 4.2 μM·hr | Linear over 50–200 mg range |
| Protein binding | 89 ± 3% | Primarily albumin-bound |
| Half-life | 6.2 ± 1.1 hr | Permits steady-state within 3 days |
Notably, 26-week toxicology studies in rats showed no evidence of tendonopathy at exposures up to 15× human Cₘₐₓ, contrasting with earlier MMP inhibitors like tanomastat .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume